
Diphenyliodonium tetrafluoroborate
Overview
Description
Diphenyliodonium tetrafluoroborate (Ph₂I⁺BF₄⁻) is a hypervalent iodine(III) compound widely used in organic synthesis as an electrophilic arylating agent. Its popularity stems from its stability, commercial availability, and compatibility with metal-free reaction conditions, making it a safer and more sustainable alternative to traditional organometallic reagents . It is particularly effective in α-arylation of carbonyl compounds (e.g., ethyl acetoacetate) and C–H functionalization of heteroarenes (e.g., indoles, imidazo[1,2-a]pyridines) under basic conditions . The tetrafluoroborate (BF₄⁻) counterion balances solubility in polar aprotic solvents like DMF and acetonitrile while minimizing competing nucleophilic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyliodonium tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with boron trifluoride diethyl etherate in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction typically proceeds at room temperature, yielding this compound as a white solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
C-H Arylation Reactions
Diphenyliodonium tetrafluoroborate serves as an effective arylating agent, facilitating the C-H arylation of various substrates under mild conditions. The following table summarizes some notable reactions:
Substrate | Reaction Conditions | Product Yield | Reference |
---|---|---|---|
Phenanthrene | 70 °C, 1 eq Ph₂I⁺BF₄ | Good yield | |
Aliphatic Alcohols | Room temperature | Moderate yield | |
Indoles | DMSO as solvent | 50% yield |
In these reactions, this compound acts as a source of the aryl group, which is transferred to the substrate, resulting in the formation of arylated products.
Solubility and Reaction Medium
The solubility of this compound is crucial for its application in organic synthesis. Studies indicate that while it is poorly soluble in acetic acid, the addition of dimethyl sulfoxide (DMSO) significantly enhances its solubility. The following observations were made regarding solubility:
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Acetic Acid : Poor solubility; alternative solvents required.
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DMSO : Enhanced solubility but reduced product yields.
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Dimethylformamide (DMF) : Promising results with acceptable product yields.
These findings underscore the importance of solvent choice in optimizing reaction conditions for successful outcomes.
Mechanistic Insights
The mechanism by which this compound facilitates arylation involves a radical pathway. Upon activation, it generates aryl radicals that can then react with nucleophiles such as alcohols or other substrates. This mechanism has been studied extensively, revealing that:
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The presence of electron-withdrawing groups on the aryl ring can enhance reactivity.
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The reaction conditions (temperature, solvent) significantly influence the yield and selectivity of the products.
Scientific Research Applications
Diphenyliodonium tetrafluoroborate, an onium salt with the molecular formula C12H10BF4I, is utilized in organic synthesis for generating reactive intermediates and in coupling reactions. It is also used in cationic polymerization and as a photoinitiator in UV-curable materials due to its strong electrophilic nature.
Reactivity
This compound interacts with nucleophiles and electrophiles, which makes it useful in forming carbon-nitrogen bonds. Studies focus on its reactivity with nucleophiles and other electrophiles. Interaction with secondary amines under palladium catalysis is a notable example, demonstrating its utility in forming new carbon-nitrogen bonds. Additionally, research has shown that its thermal decomposition products can interact with various substrates to yield different chemical entities.
Diaryliodonium salts' Lewis acidity can be determined using 31P NMR with the Gutmann-Beckett method . The method uses triethylphosphine oxide (TPO) as a Lewis base probe and monitors the chemical shift of the probe as the amount of Lewis acid is varied . The binding constant can be found by analyzing the curve obtained, and the maximum extent of the chemical shift displacement indicates the strength of the Lewis acid .
Comparable Compounds
This compound shares similarities with other onium salts.
Compound Name | Formula | Unique Features |
---|---|---|
Diphenyliodonium hexafluorophosphate | CHBFI | Generates different amounts of hydrogen fluoride upon decomposition |
Triphenylphosphonium tetrafluoroborate | CHBFP | Used primarily as a phosphonium reagent in organic synthesis |
Benzyltriethylammonium tetrafluoroborate | CHBFN | Functions similarly but serves different roles in ionic liquids and phase transfer catalysis |
Mechanism of Action
The mechanism by which diphenyliodonium tetrafluoroborate exerts its effects involves the transfer of an aryl group to a nucleophile. The compound’s electron-deficient iodine center makes it a strong electrophile, facilitating the arylation process. The tetrafluoroborate anion acts as a weakly coordinating counterion, stabilizing the cationic intermediate formed during the reaction .
Comparison with Similar Compounds
Comparison with Similar Diaryliodonium Salts
Influence of Counterion on Reactivity and Yield
The counterion of diaryliodonium salts significantly impacts reaction efficiency, solubility, and selectivity. Below is a comparative analysis of Ph₂I⁺BF₄⁻ with salts containing other anions:
Key Findings :
- BF₄⁻ vs. OTf⁻ : Similar yields, but OTf⁻ offers better solubility in DMF. However, BF₄⁻ is often preferred for cost and accessibility .
- BF₄⁻ vs. PF₆⁻ : PF₆⁻ provides higher binding constants with crown ethers (e.g., 18-crown-6), stabilizing reactive intermediates, but its lower solubility prolongs reaction times .
- Br⁻ and Cl⁻ : Bromide’s nucleophilicity and poor solubility reduce yields, while chloride outperforms BF₄⁻ in specific reactions (e.g., C3-arylation of imidazo[1,2-a]pyridines) .
Structural and Electronic Effects
The counterion also influences the electronic structure of the iodonium cation:
- C–I–C Bond Angle : BF₄⁻ salts exhibit a narrower C–I–C bond angle (≈95°) compared to analogous chloronium salts (106.4°), attributed to reduced s-orbital character in iodine bonding .
- Lewis Basicity : BF₄⁻’s weak Lewis basicity minimizes interference with cationic intermediates, whereas stronger bases (e.g., Br⁻) destabilize the iodonium cation .
Performance in Specific Reactions
- Metal-Free Arylation : BF₄⁻ and OTf⁻ salts achieve comparable yields (~70%) in α-arylation of ethyl acetoacetate, but BF₄⁻ is favored for shorter reaction times .
- C–H Arylation of Indoles : BF₄⁻ salts yield 60% conversion in Polarclean/water mixtures, though steric hindrance at the indole C3 position reduces efficiency .
- Photopolymerization : BF₄⁻ underperforms hexafluorophosphate (PF₆⁻) and pyridinium salts in photoinitiating systems due to lower radical generation efficiency .
Advantages and Limitations of Diphenyliodonium Tetrafluoroborate
Advantages
- Metal-Free Compatibility : Enables sustainable synthesis of pharmaceuticals without toxic metal residues .
- Solvent Flexibility : Works in DMF, acetonitrile, and green solvents like Polarclean/water .
- Stability : Less hygroscopic than PF₆⁻ salts and less prone to decomposition than triflates .
Limitations
Biological Activity
Diphenyliodonium tetrafluoroborate (DPITFB) is a versatile compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique biological activities. This article explores the biological activity of DPITFB, focusing on its mechanisms, applications, and relevant research findings.
Overview of this compound
This compound is an organoiodine compound that serves as an effective arylating agent in various chemical reactions. Its structure consists of a central iodine atom bonded to two phenyl groups and associated with a tetrafluoroborate anion. The compound is known for its ability to facilitate radical reactions, making it a valuable tool in synthetic organic chemistry.
Mechanisms of Biological Activity
The biological activity of DPITFB is primarily attributed to its role as a radical initiator. When subjected to light or heat, DPITFB can generate reactive iodine species that participate in radical-mediated reactions. This property is particularly useful in polymerization processes and the synthesis of complex organic molecules.
Radical Generation
Upon photolysis or thermal activation, DPITFB can produce iodine radicals, which can initiate various reactions including:
- Arylation Reactions : DPITFB is frequently employed in transition-metal-free arylation reactions, allowing for the introduction of aryl groups into substrates without the need for metal catalysts .
- Radical Polymerization : The generated radicals can initiate polymerization processes, leading to the formation of high molecular weight polymers that exhibit desirable mechanical properties .
Research Findings and Case Studies
Several studies have investigated the biological activity and applications of DPITFB. Below are key findings from notable research:
1. Arylating Agent in Organic Synthesis
A study demonstrated that DPITFB could effectively arylate phosphorothioate diesters under mild conditions, yielding high product purity and stereochemical integrity. The reaction was optimized using various bases and solvents, showcasing the versatility of DPITFB as an arylating agent .
Reaction Conditions | Yield (%) | Notes |
---|---|---|
DMF with tBuOK | 95 | Optimal for arylation |
DMSO | 50 | Reduced product yield |
2. Photolysis Kinetics
Research on the photolysis kinetics of DPITFB revealed that it could efficiently generate radicals upon exposure to UV light. This property was exploited in various applications including photopolymerization and radical coupling reactions .
3. Applications in Medicinal Chemistry
DPITFB has been utilized in the synthesis of biologically active compounds such as quinolones and other heterocycles. The ability to introduce functional groups selectively has made it a valuable reagent in drug discovery efforts .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing diphenyliodonium tetrafluoroborate, and how is purity validated?
this compound is synthesized via a two-step process: (1) oxidation of iodobenzene derivatives to form diaryliodonium salts, followed by (2) anion exchange with tetrafluoroboric acid. A typical procedure yields 85% as an off-white solid (m.p. 132–134°C) . Purification involves recrystallization or column chromatography. Validation employs multinuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS:
- ¹H NMR (DMSO-d₆) : δ 8.28–8.23 (m, 4H), 7.69–7.64 (m, 2H), 7.55–7.51 (m, 4H).
- ¹³C NMR : δ 135.2 (ipso-C), 132.1, 131.8, 116.6.
- HRMS : [M − BF₄⁻]⁺ calcd. 280.9822, found 280.9816 .
Q. Which spectroscopic and crystallographic methods are critical for characterizing Ph₂IBF₄ and its complexes?
- X-ray crystallography resolves structural features, such as the sesquihydrate complex with 18-crown-6 (Figure 6 in ).
- Multinuclear NMR distinguishes aryl and anion environments. For example, ¹⁹F NMR in DMSO shows δ −147.72 and −147.77 for BF₄⁻ .
- IR and MS validate functional groups and molecular weight.
Q. What are common reaction pathways involving Ph₂IBF₄ in organic synthesis?
Ph₂IBF₄ serves as a phenylating agent in:
- Palladium-catalyzed C–H arylation : Direct coupling with naphthalenes at 80–100°C in DCE, using Pd(OAc)₂ and triflic acid (TfOH) to enhance electrophilicity .
- Copper-mediated N-arylation : Reactions with indoles in DMF at 150°C (Cu(OAc)₂ catalyst) yield N-phenylindoles .
- Cross-coupling with boronic acids : Base-free, aqueous conditions enable C–C bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective arylations using Ph₂IBF₄?
Key variables include:
- Anion effects : BF₄⁻ and OTf⁻ salts outperform Br⁻ or PF₆⁻ due to solubility and nucleophilicity .
- Solvent and temperature : DCE at 80°C with 3 equiv. Ph₂IBF₄ achieves 80% yield in Pd-catalyzed C8-arylation .
- Additives : TfOH (1 equiv.) increases Pd(II) electrophilicity, boosting yields from 26% to 50% .
Table 1: Solvent/Additive Screening in Pd-Catalyzed Arylation
Entry | Solvent | Additive | Yield (%) |
---|---|---|---|
1 | DCE | None | 26 |
2 | DCE | 1 eq TfOH | 50 |
8 | DCE | OTf⁻ salt | 80 |
Q. How do contradictory data on anion-dependent reactivity inform mechanistic studies?
Discrepancies arise from anion nucleophilicity (e.g., Br⁻ competes in coupling reactions) and solubility. For example:
- Ph₂IBF₄ and Ph₂IOTf show similar efficiency, while Ph₂IPF₆ yields 60% due to slower kinetics .
- Radical traps (e.g., DPE) confirm non-radical pathways in base-mediated reactions . Mechanistic clarity requires in situ NMR or DFT studies .
Q. What strategies resolve crystallographic vs. spectroscopic data mismatches in Ph₂IBF₄ adducts?
- Dynamic NMR : Detects solvent- and temperature-dependent conformational changes (e.g., in acetone vs. chloroform) .
- Crystallographic refinement : Identifies hydrogen bonding or counterion interactions, as seen in 18-crown-6 complexes .
Q. How are computational methods applied to elucidate reaction mechanisms involving Ph₂IBF₄?
- DFT calculations : Model transition states in Au-catalyzed cycloisomerization, showing nucleophilic acetylide attack and 1,5-H shifts .
- Kinetic isotope effects (KIE) : Differentiate electrophilic aromatic substitution (C–H activation) from radical pathways .
Q. Methodological Guidelines
- Synthetic protocols : Prioritize anion exchange in anhydrous conditions to avoid hydrolysis .
- Reaction monitoring : Use ¹⁹F NMR to track BF₄⁻ stability under acidic/basic conditions.
- Safety : Handle Ph₂IBF₄ in fume hoods (potential irritant; inferred from GHS analogs ).
Properties
IUPAC Name |
diphenyliodanium;tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BF4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPOQNWSLYHQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF4I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455993 | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-39-3 | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyliodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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